N-benzyl-3-(2-chloro-5-methylphenoxy)-N-methyl-1-propanamine oxalate
Overview
Description
N-benzyl-3-(2-chloro-5-methylphenoxy)-N-methyl-1-propanamine oxalate is a useful research compound. Its molecular formula is C20H24ClNO5 and its molecular weight is 393.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.1343006 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Phenols Exposure and Impact
Environmental phenols, including compounds with structures related to "N-benzyl-3-(2-chloro-5-methylphenoxy)-N-methyl-1-propanamine oxalate," are of significant interest due to their widespread use in consumer, personal care products, and industrial applications. Studies like those conducted by Mortensen et al. (2014) have investigated the exposure to environmental phenols among pregnant women, highlighting the presence and differential exposure levels across various demographic groups (Mortensen et al., 2014). Similarly, Watkins et al. (2015) explored the associations between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women, suggesting potential health impacts of such exposures (Watkins et al., 2015).
Degradation and Environmental Fate
The degradation and environmental fate of phenolic UV filters, closely related in function to some uses of phenolic compounds, have been studied in contexts like chlorinated seawater swimming pools by Manasfi et al. (2015), demonstrating the transformation products and potential environmental impacts of such compounds (Manasfi et al., 2015).
Synthesis and Antibacterial Activity
On the synthetic application side, compounds like "3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines" have been synthesized and their antibacterial activity assessed, as described by Arutyunyan et al. (2017), showcasing the potential of phenolic compounds in developing new antimicrobial agents (Arutyunyan et al., 2017).
Analytical Methods for Environmental Phenols
The development of analytical methods to detect environmental phenols in human samples is also a critical area of research. Ye et al. (2008) developed a sensitive method for measuring concentrations of various environmental phenols, including parabens and triclosan, in human milk, underscoring the importance of monitoring these compounds due to their widespread use and potential risks (Ye et al., 2008).
Properties
IUPAC Name |
N-benzyl-3-(2-chloro-5-methylphenoxy)-N-methylpropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.C2H2O4/c1-15-9-10-17(19)18(13-15)21-12-6-11-20(2)14-16-7-4-3-5-8-16;3-1(4)2(5)6/h3-5,7-10,13H,6,11-12,14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGMNUIOUUTLHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCN(C)CC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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